1-Boc-3-methylpyrazole-4-boronic acid pinacol ester
Overview
Description
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C15H25BN2O4 and its molecular weight is 308.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used as a reagent in the preparation of various compounds, which then interact with specific targets .
Mode of Action
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a boronic acid derivative used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, it participates in transmetalation, a process where it transfers its boron group to a palladium catalyst .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of larger biochemical pathways in the synthesis of various organic compounds .
Result of Action
As a reagent, this compound itself does not have direct molecular or cellular effects. Instead, it contributes to the synthesis of various compounds. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s known that pinacol boronic esters can be converted to different salts under certain conditions . .
Properties
IUPAC Name |
tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-18(17-10)12(19)20-13(2,3)4/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGWEHXOJJYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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